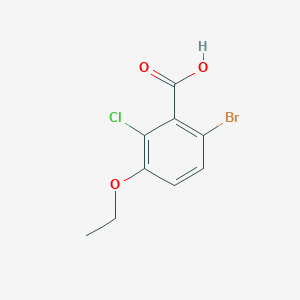

6-Bromo-2-chloro-3-ethoxybenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Chemical Research

Halogenated aromatic carboxylic acids are a class of organic compounds that have garnered significant attention in chemical research due to their versatile applications. The presence of halogen substituents on the aromatic ring dramatically influences the electronic properties, reactivity, and biological activity of the parent benzoic acid molecule. These compounds serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with unique properties. google.comnih.gov The carbon-halogen bond can be strategically utilized in various cross-coupling reactions, allowing for the construction of intricate molecular architectures. google.com Furthermore, the type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring can fine-tune the compound's characteristics, a feature extensively explored in structure-activity relationship (SAR) studies. nih.gov The investigation of their anaerobic degradation is also a subject of environmental research. oup.com

Overview of 6-Bromo-2-chloro-3-ethoxybenzoic Acid within this Class

Within the diverse family of halogenated benzoic acids, this compound is a polysubstituted derivative with distinct features. Its structure is characterized by a benzoic acid core functionalized with a bromine atom at the 6-position, a chlorine atom at the 2-position, and an ethoxy group at the 3-position. This specific substitution pattern imparts a unique combination of steric and electronic effects that define its chemical behavior. The presence of two different halogens, along with an electron-donating ethoxy group, makes it an interesting subject for synthetic and medicinal chemistry research.

Research Objectives and Scope of the Academic Review

This academic review aims to provide a comprehensive analysis of this compound. The primary objectives are to detail its chemical and physical properties, explore its known synthetic pathways, and discuss its reactivity and potential for derivatization. The review will also cover its spectroscopic and crystallographic features, which are essential for its characterization. Furthermore, the applications of this compound as a building block in various research and development sectors will be highlighted. The scope of this review is strictly focused on the scientific and technical aspects of this compound, providing a foundational understanding of this specific chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-3-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESDNENLASZFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Bromo 2 Chloro 3 Ethoxybenzoic Acid

Nucleophilic Substitution Reactions Involving Halogen Moieties

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. In this reaction, a nucleophile displaces a halide ion on an aromatic ring. wikipedia.org The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring; the presence of electron-withdrawing groups positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.govmasterorganicchemistry.com

In 6-bromo-2-chloro-3-ethoxybenzoic acid, the carboxylic acid and the halogen atoms themselves act as electron-withdrawing groups, which can activate the ring for nucleophilic substitution. The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to their reactivity in other reactions like cross-coupling. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. nih.gov Therefore, the chloro substituent at the C-2 position would be expected to be more susceptible to nucleophilic displacement than the bromo substituent at the C-6 position, although the combined electronic and steric environment dictates the ultimate outcome. While specific examples for this exact molecule are not prevalent in the literature, related transformations on chloro-substituted heterocyclic systems, such as the substitution of a chloro group with a methoxy (B1213986) group, have been documented. nih.gov

Transformations of the Carboxyl Group: Esterification and Amidation

The carboxylic acid functional group is one of the most versatile handles for derivatization. Standard synthetic transformations allow for its conversion into a wide array of other functional groups, most notably esters and amides.

Esterification: The conversion of this compound into its corresponding esters can be readily achieved through methods like Fischer esterification. This involves reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695), methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The ethyl ester, ethyl 6-bromo-2-chloro-3-ethoxybenzoate, is a documented derivative of the parent acid. researchgate.net

Amidation: The synthesis of amides from this compound can be accomplished using various modern coupling protocols. A direct and efficient method involves the in-situ activation of the carboxylic acid. For instance, a protocol using isothiocyanates and a copper catalyst can facilitate the coupling of benzoic acids, including halogenated derivatives, with amines to form amides under mild conditions. nih.gov This method shows good functional group tolerance, making it suitable for a multi-functionalized substrate like this compound. The reaction proceeds through a thiourea (B124793) intermediate, which, upon copper-mediated desulfurization, generates a reactive carbodiimide (B86325) that rapidly couples with the carboxylic acid. nih.gov

| Transformation | Reagents & Conditions | Product Type |

| Esterification | Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Isothiocyanate, CuCl₂, Base (e.g., DMAP), DMF | Amide |

Alkyl Chain Functionalization: Oxidation and Reduction Reactions of the Ethoxy Group

The functionalization of the ethoxy group on the aromatic ring presents a unique set of chemical challenges. The ether linkage is generally stable, and its direct oxidation or reduction without affecting other sensitive groups on the molecule is not straightforward.

Oxidation and Reduction: Direct oxidation of the ethoxy group's alkyl chain is uncommon. While strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side chains on a benzene (B151609) ring, this reaction typically requires the presence of a benzylic hydrogen (a C-H bond on a carbon directly attached to the ring). libretexts.orglibretexts.org The ethoxy group lacks a benzylic carbon in this sense, making it resistant to this type of side-chain oxidation. Similarly, the reduction of the ethoxy group is not a typical transformation.

O-Dealkylation: A more synthetically accessible transformation involving the ethoxy group is its cleavage, known as O-dealkylation. This reaction converts the ether back into a hydroxyl group, yielding the corresponding phenol (B47542). acsgcipr.org For this compound, this would produce 6-bromo-2-chloro-3-hydroxybenzoic acid. This process is typically achieved using strong protic acids (like HBr or HI) or Lewis acids (such as BBr₃ or AlCl₃). acsgcipr.org This deprotection strategy is crucial in synthetic sequences where the hydroxyl group needs to be temporarily masked as an ether.

Coupling Reactions for the Formation of Complex Aromatic Systems (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is particularly prominent for creating biaryl systems. wikipedia.orglibretexts.org

For this compound, the two halogen atoms offer differential reactivity for such cross-coupling reactions. The rate-determining step in the Suzuki reaction is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.org The reactivity of aryl halides in this step follows the general trend: I > OTf > Br >> Cl. wikipedia.orglibretexts.org This is due to the bond dissociation energies, where the C-Br bond is weaker and thus more easily cleaved by the palladium catalyst than the more robust C-Cl bond. nih.gov

Consequently, subjecting this compound to Suzuki-Miyaura conditions would lead to a selective reaction at the C-6 position, displacing the bromide and leaving the chloride at C-2 intact. This allows for the precise introduction of a new aryl or vinyl substituent at the bromine-bearing position. nih.gov

| Component | Example | Role in Reaction |

| Aryl Halide | This compound | Electrophilic partner (Bromo-position is reactive site) |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, THF/Water | Medium for the reaction |

Synthesis of Acylhydrazone and Related Heterocyclic Derivatives from Benzoic Acid Hydrazides

The carboxylic acid moiety can serve as a gateway to a rich variety of heterocyclic compounds. A common and effective strategy involves the initial conversion of the benzoic acid to its corresponding acid hydrazide (benzohydrazide). This intermediate is a versatile synthon for building five- and six-membered heterocycles. researchgate.netnahrainuniv.edu.iq

The synthesis typically proceeds in two stages:

Formation of the Hydrazide: this compound is first converted to its methyl or ethyl ester. Subsequent treatment of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) displaces the alkoxy group to form 6-bromo-2-chloro-3-ethoxybenzohydrazide. nih.govgoogle.com This reaction is a standard method for preparing acid hydrazides. chemmethod.com

Formation of Acylhydrazones and Heterocycles: The resulting benzohydrazide (B10538) possesses a reactive primary amine (-NH₂) group. This group can readily undergo condensation with various aldehydes and ketones to yield N-acylhydrazones. nih.gov These acylhydrazones are not only stable final products but also serve as key intermediates for further cyclization reactions. For example, depending on the reagents used, they can be converted into a range of important heterocyclic systems, including:

1,3,4-Oxadiazoles: Often formed by cyclodehydration of acylhydrazones or by reacting the acid hydrazide with reagents like carbon disulfide followed by oxidative cyclization. nahrainuniv.edu.iq

1,3,4-Thiadiazoles: Can be synthesized by reacting the acid hydrazide with carbon disulfide in a basic medium or by cyclizing the corresponding thiosemicarbazide (B42300) intermediate. researchgate.netnahrainuniv.edu.iq

1,2,4-Triazoles: Formed from thiosemicarbazide intermediates derived from the acid hydrazide. researchgate.netnahrainuniv.edu.iq

This synthetic pathway highlights the utility of the carboxyl group as a launchpad for generating structurally diverse heterocyclic molecules from the this compound framework.

Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2 Chloro 3 Ethoxybenzoic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 6-Bromo-2-chloro-3-ethoxybenzoic acid, both ¹H and ¹³C NMR spectra provide critical information regarding the number and connectivity of protons and carbons, respectively.

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the ethoxy group protons, and the acidic proton of the carboxylic acid. The aromatic region is expected to show two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. Their chemical shifts and coupling constants will be indicative of their relative positions and the electronic effects of the substituents. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. This includes signals for the two aromatic CH carbons, the four quaternary aromatic carbons (substituted with bromo, chloro, ethoxy, and carboxyl groups), the two carbons of the ethoxy group, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and electron-donating nature of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| COOH | > 10 | br s | - |

| Ar-H | 7.2 - 7.5 | d | 8.0 - 9.0 |

| Ar-H | 7.0 - 7.3 | d | 8.0 - 9.0 |

| O-CH₂-CH₃ | 4.0 - 4.3 | q | ~7.0 |

| O-CH₂-CH₃ | 1.3 - 1.6 | t | ~7.0 |

Note: Predicted values are based on the analysis of similar substituted benzoic acid derivatives.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-O (Aromatic) | 150 - 160 |

| C-Cl | 130 - 140 |

| C-Br | 115 - 125 |

| C-COOH | 125 - 135 |

| Ar-CH | 110 - 130 |

| O-CH₂ | 60 - 70 |

| CH₃ | 10 - 20 |

Note: Predicted values are based on the analysis of similar substituted benzoic acid derivatives.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides insights into the functional groups and molecular vibrations present in this compound.

The FT-IR spectrum is expected to exhibit characteristic absorption bands. A broad O-H stretching band from the carboxylic acid group is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will likely appear as a strong band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring will produce bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group and the carboxylic acid will also have distinct signals. The presence of heavy atoms like bromine and chlorine will give rise to vibrations at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will complement the FT-IR data. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are expected to be strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations will also be observable and can provide confirmatory evidence of their presence.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Aliphatic) | 2850-2980 | Strong |

| C=O Stretch (Carboxylic Acid) | ~1700 (strong) | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-O Stretch (Ether & Acid) | 1200-1300 | Medium |

| C-Cl Stretch | 600-800 | Strong |

| C-Br Stretch | 500-650 | Strong |

Note: Predicted values are based on characteristic group frequencies and data from related halogenated benzoic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the benzene ring. The presence of the carboxylic acid, ethoxy, bromo, and chloro substituents will influence the position and intensity of these absorption maxima (λmax). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzoic acid. The electronic transitions are sensitive to the solvent polarity, which can also be investigated.

Mass Spectrometry (LC/MS-MS) in Structural Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive M, M+2, and M+4 pattern for fragments containing both halogens.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxylic acid group (-COOH), and cleavage of the ethoxy group. Tandem mass spectrometry (LC/MS-MS) can be used to further fragment the molecular ion and establish connectivity within the molecule by analyzing the daughter ions.

Comprehensive Spectroscopic Data Correlation and Assignment

The true power of spectroscopic analysis lies in the correlation of data from multiple techniques. For this compound, the information from each spectroscopic method reinforces and validates the findings from the others.

The number of proton and carbon signals in the NMR spectra confirms the basic molecular formula and the presence of the key functional groups. The chemical shifts and coupling patterns in the ¹H NMR spectrum, for example, can be directly correlated with the spatial arrangement of atoms determined by X-ray crystallography.

The vibrational frequencies observed in the FT-IR and Raman spectra confirm the presence of the carboxylic acid, ethoxy, and aromatic functionalities identified by NMR. The low-frequency vibrations corresponding to C-Br and C-Cl bonds are consistent with the elemental composition determined by mass spectrometry.

The molecular weight and isotopic patterns from mass spectrometry provide unequivocal confirmation of the elemental formula. The fragmentation patterns observed in MS/MS experiments can be rationalized based on the bond connectivities deduced from NMR and the known stability of various fragments.

Finally, the solid-state structure from X-ray diffraction provides a static, three-dimensional model that serves as the ultimate reference for interpreting the dynamic information obtained from the other spectroscopic techniques in solution or the gas phase. The combined data from these advanced analytical methods provides a complete and unambiguous structural elucidation of this compound.

Computational and Theoretical Investigations of 6 Bromo 2 Chloro 3 Ethoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's ground-state geometry. For 6-bromo-2-chloro-3-ethoxybenzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the most stable three-dimensional arrangement of its atoms. uc.ptiku.edu.trresearchgate.net

The geometry optimization process seeks the minimum energy conformation on the potential energy surface. arxiv.org For this molecule, a key feature is the planarity of the benzene (B151609) ring. The substituents—a bromine atom, a chlorine atom, an ethoxy group, and a carboxylic acid group—will have their positions and orientations finely tuned during the optimization. Studies on similar substituted benzoic acids reveal that the carboxylic acid group may exhibit a slight twist relative to the plane of the benzene ring to minimize steric hindrance with adjacent substituents. uc.ptiku.edu.trresearchgate.net The ethoxy group also possesses rotational freedom, and its most stable conformation will be determined by a balance of electronic and steric effects.

Table 1: Predicted Geometrical Parameters from DFT Calculations (Illustrative) This table presents hypothetical yet plausible bond lengths and angles for this compound based on DFT studies of similar molecules. Actual values would be obtained from specific calculations.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C=O (carboxyl) Bond Length | ~1.22 Å |

| C-O-H (carboxyl) Bond Angle | ~109° |

| C-C-Br Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~121° |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., GIAO, TD-DFT)

Quantum chemical methods are instrumental in predicting spectroscopic properties, which are crucial for the experimental identification and characterization of a compound.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental FT-IR and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C-O stretching of the ethoxy group, and various C-H and C-C vibrations within the benzene ring. The presence of heavy halogen atoms like bromine and chlorine will give rise to low-frequency C-Br and C-Cl stretching and bending modes. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions can be correlated with experimental data to confirm the molecular structure. The electronic environment of each nucleus, influenced by the electron-withdrawing halogen atoms and the electron-donating ethoxy group, will determine its chemical shift.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net This method provides information about the electronic transitions between molecular orbitals. For this compound, the π-systems of the benzene ring and the carboxylic acid group will be the primary chromophores, and their absorption maxima can be predicted by TD-DFT calculations. researchgate.net

Analysis of Electronic Properties: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ethoxy and carboxylic acid groups. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, influenced by the electron-withdrawing halogens. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other species. For this compound, the MEP map would show regions of negative potential (in red) around the electronegative oxygen atoms of the carboxylic and ethoxy groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, highlighting its propensity for hydrogen bonding and deprotonation. The halogen atoms can also exhibit regions of positive potential, known as σ-holes, which can participate in halogen bonding. nih.govamazonaws.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. For this compound, NBO analysis can quantify the hybridization of atomic orbitals and the delocalization of electron density.

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied bonding or lone pair orbital with an unoccupied antibonding orbital. These interactions can be quantified by second-order perturbation theory. For instance, the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals of the aromatic ring can be assessed, providing insight into the electronic effects of the ethoxy and carboxylic acid substituents.

Intermolecular Interactions and Crystal Packing Studies (Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govnih.govmdpi.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table illustrates potential contributions of different interactions to the crystal packing of this compound, based on studies of similar halogenated compounds.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | 30-40% |

| O···H/H···O | 20-30% |

| C···H/H···C | 15-25% |

| Br···H/H···Br | 5-10% |

| Cl···H/H···Cl | 3-7% |

| C···C (π-π stacking) | 2-5% |

Molecular Docking Studies for Potential Biomolecular Interactions (e.g., enzyme/receptor binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential inhibitors of enzymes or ligands for receptors. Halogenated benzoic acid derivatives are known to exhibit a range of biological activities, and molecular docking can provide insights into the potential of this compound as a bioactive agent. researchgate.net

For example, docking studies could be performed against the active site of an enzyme like cyclooxygenase (COX) or urease. researchgate.net The calculations would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions that stabilize the complex, such as hydrogen bonds, halogen bonds, and hydrophobic interactions. The carboxylic acid group is a common motif for interacting with polar residues in an active site, while the halogen atoms can form specific halogen bonds that enhance binding affinity. nih.gov

Theoretical Insights into Reaction Mechanisms and Stability

Computational chemistry can also be used to explore the reactivity of this compound and the mechanisms of its reactions. For instance, the acidity of the carboxylic acid can be theoretically predicted by calculating the Gibbs free energy change of deprotonation. nih.govsemanticscholar.org The electron-withdrawing effects of the bromine and chlorine atoms are expected to increase the acidity of the benzoic acid compared to the unsubstituted parent compound.

Furthermore, theoretical calculations can be used to investigate the stability of reactive intermediates that may be formed during chemical transformations. For example, in reactions involving the aromatic ring, the stability of carbocation intermediates in electrophilic aromatic substitution can be assessed to predict the regioselectivity of the reaction. utexas.edu Similarly, the mechanisms of reactions involving the carboxylic acid group, such as esterification or amide formation, can be elucidated by mapping the reaction pathway and identifying the transition states. acs.orgpatsnap.comnih.gov

Applications of 6 Bromo 2 Chloro 3 Ethoxybenzoic Acid As a Chemical Intermediate

Role in the Synthesis of Pharmaceuticals and Agrochemicals (General Intermediates)

The primary documented application of 6-bromo-2-chloro-3-ethoxybenzoic acid and structurally similar compounds is as a key intermediate in the synthesis of potential pharmaceutical agents. The distinct functional groups—a carboxylic acid for amide bond formation, a bromine atom for cross-coupling reactions, and a chlorine atom for nucleophilic substitution—make it a versatile scaffold.

Research has shown that related bromo-chloro-benzoic acid derivatives are integral to developing modern therapeutic agents. For instance, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a crucial intermediate for manufacturing a class of SGLT2 inhibitors, which are drugs used in diabetes therapy. researchgate.net Similarly, substituted quinolines, developed for their antitubercular properties, can be synthesized from bromo-chloro-aromatic precursors. google.com While the core structure is widely applied in pharmaceutical research, there is limited specific information in published literature detailing the use of this compound as an intermediate in the agrochemical industry. Other polychlorinated benzoic acids, however, have been developed as herbicides. nih.gov

Utility in the Development of Heterocyclic Compounds

The molecular framework of this compound is well-suited for constructing a variety of heterocyclic compounds, which are core structures in many biologically active molecules. The carboxylic acid group can be readily converted into an amide, which can then participate in cyclization reactions. The bromine and chlorine atoms provide handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the formation of rings or the attachment of other cyclic systems.

Patents and research articles demonstrate the conversion of similar building blocks into important heterocyclic systems:

Pyrazines: Intermediates like 2-amino-3-bromo-6-chloropyrazine (B112278) are critical for synthesizing potent anti-tumor agents, such as SHP2 inhibitors. google.com The synthesis involves a sequence of chlorination, bromination, and rearrangement reactions on a pyrazine (B50134) core. google.com

Quinolines: Bromo-chloro substituted precursors are used to synthesize complex quinoline (B57606) derivatives. bldpharm.com These are important heterocyclic scaffolds for drugs targeting tuberculosis, such as TMC-207. google.com

Benzamides: In the development of S1P5 receptor agonists, related aminobenzoic acids are used to form 6-arylaminobenzamides, where the benzoic acid portion forms the core of the final heterocyclic structure. rsc.org

The following table highlights examples of heterocyclic systems synthesized from related bromo-chloro aromatic acids.

| Starting Material Class | Heterocyclic Product | Therapeutic Target/Application |

| Substituted Bromo-Chloro-Benzoic Acid | SGLT2 Inhibitor Core | Diabetes Mellitus |

| 3-Aminopyrazine-2-carboxylate | 2-Amino-3-bromo-6-chloropyrazine | SHP2 Inhibitor (Anti-tumor) |

| Substituted Bromo-Chloro-Aromatic Acid | Quinoline Derivative (e.g., for TMC-207) | Tuberculosis |

| 2-Bromo-3-methyl-6-fluorobenzoic acid | 6-Arylaminobenzamide | S1P5 Receptor Agonist (PET Imaging) |

Precursor in Medicinal Chemistry Research for Structure-Activity Relationship Studies (Focus on synthesis of varied structures for testing)

A significant role of this compound in medicinal chemistry is its use as a starting scaffold for generating libraries of related molecules for structure-activity relationship (SAR) studies. SAR is a fundamental process in drug discovery where chemists systematically modify a lead compound's structure to understand how chemical changes affect its biological activity, with the goal of optimizing potency, selectivity, and pharmacokinetic properties.

The multiple reaction sites on the benzoic acid allow for diverse modifications:

The carboxylic acid can be converted to a wide range of amides or esters.

The bromine atom is a prime site for introducing new aryl or alkyl groups via Suzuki or Stille coupling.

The chlorine and ethoxy groups can also be modified or replaced.

This versatility is exemplified in research aimed at developing new drugs:

S1P5 Receptor Agonists: Researchers prepared a series of fluorinated 6-arylaminobenzamides to conduct an SAR study for discovering a selective S1P5 PET radioligand. rsc.org By starting with a common core derived from a substituted benzoic acid, they could systematically alter parts of the molecule and test the effect on receptor affinity. rsc.org

Bcl-2 Protein Antagonists: In the development of antagonists for antiapoptotic Bcl-2 proteins, a series of analogues were synthesized with different functional groups at the 6-position of a chromene ring. nih.gov This systematic modification allowed researchers to determine that the bromo group was not essential for bioactivity and that various other groups could be tolerated, providing crucial information for designing better drug candidates. nih.gov

Application in the Study of Enzyme Inhibition and Receptor Binding Mechanisms

Derivatives synthesized from this compound and its analogues are frequently used as tools to probe the function of biological targets like enzymes and receptors. By designing molecules that specifically interact with these targets, researchers can study their mechanisms of action and their roles in disease.

Enzyme Inhibition: This scaffold is a precursor to molecules designed to inhibit specific enzymes. For example, related intermediates are used to create compounds that inhibit SHP2, a protein tyrosine phosphatase involved in cancer cell growth. google.com Another prominent example is the synthesis of SGLT2 inhibitors, which block the function of the sodium-glucose cotransporter-2 enzyme to treat diabetes. researchgate.net

Receptor Binding: The development of selective agonists for the S1P5 receptor is a clear example of its application in studying receptor binding. rsc.org The synthesized molecules were evaluated for their ability to bind to and activate the receptor, and computational docking studies were used to model the binding interactions, revealing key hydrogen bonds between the molecule and the receptor. rsc.org

Protein-Protein Interaction: Analogues have been developed to disrupt protein-protein interactions. For instance, antagonists of Bcl-2 proteins were synthesized to bind to antiapoptotic proteins like Bcl-2 and Bcl-XL, preventing them from protecting cancer cells and thus making the cells more susceptible to therapy. nih.gov

The table below summarizes the biological targets investigated using derivatives of this chemical class.

| Derivative Class | Biological Target | Mechanism | Therapeutic Area |

| SGLT2 Inhibitor Derivatives | Sodium-glucose cotransporter-2 (SGLT2) | Inhibition | Diabetes |

| Pyrazine Derivatives | SHP2 Enzyme | Inhibition | Oncology |

| 6-Arylaminobenzamides | S1P5 Receptor | Agonism / Binding | Neurology (for PET Imaging) |

| Chromene Derivatives | Bcl-2, Bcl-XL, Bcl-w Proteins | Antagonism / Binding Inhibition | Oncology |

Integration into Total Synthesis and Biocatalytic Pathways

The total synthesis of complex natural products often requires strategically functionalized starting materials to build intricate molecular architectures. While this compound possesses features that could theoretically be useful in such campaigns, a review of available scientific literature and patents does not indicate its specific application in the total synthesis of a known natural product.

Similarly, biocatalysis employs enzymes to perform chemical transformations, often with high selectivity and under mild conditions. There is currently no significant published research describing the use of this compound as a substrate in biocatalytic pathways for creating other chemical entities. Its application appears to be concentrated in traditional synthetic organic chemistry for the purposes outlined in the preceding sections.

Future Research Directions and Unexplored Avenues for 6 Bromo 2 Chloro 3 Ethoxybenzoic Acid

Development of Novel and Efficient Synthetic Routes

Currently, dedicated synthetic routes for 6-bromo-2-chloro-3-ethoxybenzoic acid are not prevalent in the literature, necessitating the development of novel and efficient pathways. Future research should focus on creating scalable, high-yield syntheses from readily available starting materials.

Two promising hypothetical routes include:

Multi-step Synthesis from a Toluene Derivative: A plausible approach could begin with the oxidation of a corresponding substituted toluene, such as 1-bromo-3-chloro-2-ethoxy-4-methylbenzene. researchgate.netyoutube.com This method, while potentially requiring several steps to install the functional groups in the correct orientation prior to oxidation, leverages well-established benzylic oxidation reactions. ncert.nic.in

Directed Ortho-Metalation (DoM): A more elegant and potentially more efficient strategy would involve the use of directed ortho-metalation. organic-chemistry.orgwikipedia.org Starting from a precursor like 1-bromo-3-chloro-2-ethoxybenzene, a directed metalation group could facilitate lithiation at a specific position, followed by carboxylation via quenching with carbon dioxide (CO2). organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The carboxylate group itself can act as a directing group, offering a powerful tool for regioselective synthesis. organic-chemistry.org

A comparative table of these hypothetical synthetic strategies is presented below.

| Synthetic Strategy | Potential Starting Material | Key Reaction Steps | Anticipated Advantages | Potential Challenges |

|---|---|---|---|---|

| Oxidation of Substituted Toluene | 1-bromo-3-chloro-2-ethoxy-4-methylbenzene | 1. Synthesis of substituted toluene. 2. Oxidation of methyl group (e.g., with KMnO₄). youtube.com | Utilizes classic, well-understood reactions. youtube.com | Multi-step precursor synthesis; potential for over-oxidation. |

| Directed Ortho-Metalation (DoM) | 1-bromo-3-chloro-2-ethoxybenzene | 1. Directed lithiation (e.g., with s-BuLi/TMEDA). 2. Carboxylation with CO₂. masterorganicchemistry.com | High regioselectivity; potentially fewer steps. organic-chemistry.orguwindsor.ca | Requires cryogenic conditions; sensitive to moisture and air. |

Advanced Spectroscopic and Structural Characterization Techniques

A complete understanding of this compound requires unambiguous structural confirmation, which can be achieved through a combination of modern spectroscopic techniques. While standard 1D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide initial data, advanced methods are needed for full characterization.

Future work should employ two-dimensional (2D) NMR techniques to definitively assign the proton and carbon signals, which is crucial for such a heavily substituted aromatic ring. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming the connectivity between the two aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the placement of the quaternary carbons, including the carboxyl, bromo-, chloro-, and ethoxy-substituted carbons, relative to the aromatic protons. youtube.com

The following table presents hypothetical, predicted NMR data for the compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Ar-H) |

|---|---|---|---|

| -COOH | ~11-13 | ~168 | C-1, C-2, C-6 |

| C-1 (-COOH) | - | ~130 | H-5 |

| C-2 (-Cl) | - | ~135 | H-4 |

| C-3 (-OEt) | - | ~155 | H-4, H-5 |

| C-4 | ~7.3 (d) | ~115 | C-2, C-3, C-5, C-6, -OCH₂CH₃ |

| C-5 | ~7.6 (d) | ~128 | C-1, C-3, C-4, C-6 |

| C-6 (-Br) | - | ~120 | H-4, H-5 |

| -OCH₂CH₃ | ~4.2 (q) | ~65 | C-3 |

| -OCH₂CH₃ | ~1.4 (t) | ~15 | -OCH₂CH₃ |

Deeper Computational Modeling for Mechanistic Understanding and Property Prediction

Computational chemistry offers a powerful, predictive lens through which to study this compound. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties before they are explored in the lab.

Future computational studies should focus on:

Geometry Optimization and Spectroscopic Prediction: Using DFT methods like B3LYP to calculate the lowest energy conformation. Subsequent application of the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with high accuracy, which can then be compared to experimental data for structural validation. acs.orgnih.govacs.org

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will illuminate the molecule's electronic behavior, predicting its susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of intermolecular interactions.

| Computational Method | Parameter to be Determined | Scientific Insight |

|---|---|---|

| DFT (e.g., B3LYP/6-311G) | Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| GIAO/DFT acs.org | Predicted ¹H and ¹³C NMR Shifts | Aids in the assignment of experimental spectra and confirms structural elucidation. rsc.orgosti.gov |

| FMO Analysis (HOMO/LUMO) | Energy Gap, Orbital Distributions | Predicts chemical reactivity, kinetic stability, and electronic transition properties. |

| MEP Mapping | Electrostatic Potential Surface | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |

Exploration of New Derivatization Pathways for Advanced Materials and Ligands

The functional groups of this compound provide multiple handles for chemical modification, allowing for its elaboration into a diverse range of derivatives.

Future research should explore:

Carboxylic Acid Modification: The carboxyl group can be readily converted into esters, amides, or acyl halides. thermofisher.comnih.gov This derivatization is a fundamental step toward creating molecules with tailored biological activity or for linking the scaffold to polymers or surfaces. chromforum.org

Cross-Coupling Reactions: The bromine and chlorine atoms serve as reactive sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would enable the introduction of a wide variety of substituents (aryl, alkyl, amine, etc.), dramatically expanding the chemical space accessible from this starting scaffold.

| Reactive Site | Reaction Type | Potential Product Class | Example Reagents |

|---|---|---|---|

| Carboxylic Acid | Amidation | Amides | Primary/Secondary Amines, EDC/HOBt |

| Carboxylic Acid | Esterification | Esters | Alcohols, Acid Catalyst |

| Aromatic Bromine | Suzuki Coupling | Biaryls | Arylboronic acids, Pd catalyst |

| Aromatic Bromine/Chlorine | Buchwald-Hartwig Amination | Aryl Amines | Amines, Pd catalyst |

Expanding Applications as a Scaffold in Chemical Biology and Material Science

The true value of this compound will be realized through the discovery of applications for its derivatives. The unique electronic and steric properties of this scaffold make it a promising starting point for innovation in both chemical biology and material science.

Chemical Biology: Benzoic acid derivatives are a well-established scaffold in drug discovery. researchgate.netpreprints.org Derivatives of this compound could be screened for various biological activities. For instance, halogenated aromatic compounds are known to interact with various biological systems, and the scaffold could be used to design inhibitors for enzymes or protein-protein interactions. nih.govnih.gov The ester and amide derivatives could act as prodrugs, potentially improving cell permeability and bioavailability. nih.govnih.gov

Material Science: Functionalized benzoic acids are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). scispace.comacs.org The bromo- and chloro- substituents on this molecule offer the potential for post-synthetic modification within an MOF structure. Furthermore, the tri-substituted nature of the ring could lead to MOFs with specific pore geometries and functionalities, making them suitable for applications in gas storage, separation, or catalysis. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromo-2-chloro-3-ethoxybenzoic acid, and how do reaction conditions influence yield?

- Methodology : Start with halogenation of a benzoic acid precursor. For example, bromination of 2-chloro-3-ethoxybenzoic acid using bromine (Br₂) in acetic acid at 60–80°C (as seen in brominated benzoic acid derivatives like 2-bromo-6-chlorobenzoic acid synthesis) .

- Key Variables : Catalyst choice (e.g., FeBr₃ for electrophilic substitution), solvent polarity, and temperature control to minimize side reactions (e.g., dehalogenation).

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity validation via HPLC (≥95% as per standards for analogs) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

- NMR Analysis :

- ¹H NMR : Ethoxy group (-OCH₂CH₃) shows a triplet (~1.3 ppm for CH₃) and quartet (~3.5–4.0 ppm for OCH₂). Aromatic protons exhibit splitting patterns reflecting substituent positions (e.g., deshielded protons near Br/Cl) .

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm; bromine and chlorine cause distinct deshielding in adjacent carbons .

- IR Spectroscopy : Confirm carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and C-Br/C-Cl stretches (550–650 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or ether cleavage) during functionalization of this compound?

- Risk Mitigation :

- Dehalogenation : Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and avoid high temperatures .

- Ether Stability : Protect the ethoxy group via silylation (e.g., TMSCl) during harsh reactions .

Q. How do steric and electronic effects of the ethoxy group influence regioselectivity in cross-coupling reactions?

- Steric Effects : The bulky ethoxy group at position 3 directs coupling to less hindered positions (e.g., para to Br/Cl).

- Electronic Effects : Electron-donating ethoxy group activates the ring for electrophilic attack at meta positions, while Br/Cl (electron-withdrawing) direct nucleophilic substitution to ortho/para sites .

- Example : In Buchwald-Hartwig amination, ethoxy’s electron donation enhances reactivity at position 6 (Br site) .

Q. What computational methods (DFT, molecular docking) predict the bioactivity of derivatives of this compound?

- DFT Calculations : Model substituent effects on electron density (e.g., HOMO-LUMO gaps) to predict reactivity. For analogs like 3-bromo-6-hydroxy-2-methylbenzoic acid, DFT aligns with observed enzyme inhibition .

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., α-2 adrenoceptors). The ethoxy group’s hydrophobicity may enhance binding in hydrophobic pockets .

Data Contradictions and Resolution

- Synthetic Yield Variability : Some studies report lower yields (~40%) for bromination under acidic conditions vs. higher yields (~70%) using microwave-assisted synthesis . Resolution: Optimize via Design of Experiments (DoE) to balance time and yield.

- HPLC Purity Discrepancies : Commercial analogs list ≥95% purity (HPLC), but in-house syntheses often achieve 85–90%. Mitigation: Implement two-step purification (column + recrystallization) .

Safety and Handling

- Hazard Management :

- Use gloves and goggles; avoid inhalation (irritant). Store at 0–6°C to prevent decomposition .

- Neutralize waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.